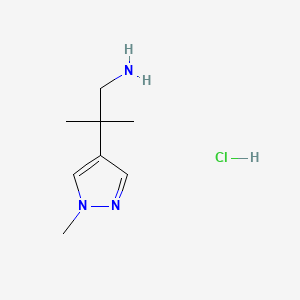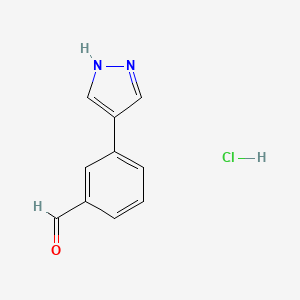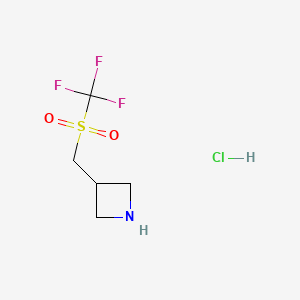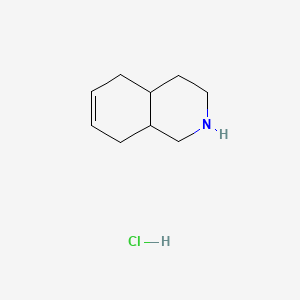
Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate is a chemical compound with a unique structure that includes a cyclobutane ring, an amino group, and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with an amino group and a methylsulfanyl group in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of methyl (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The amino and methylsulfanyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play a crucial role in its biological activity, allowing it to bind to enzymes, receptors, or other biomolecules. This binding can modulate the activity of these targets, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate
- Methyl (1r,3r)-3-(3-formyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylate
- Rel-methyl (1r,3r)-3-((1r,3r)-3-aminocyclobutane-1-carboxamido)cyclobutane-1-carboxylate
Uniqueness
Methyl (1r,3r)-3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate is unique due to the presence of both an amino group and a methylsulfanyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H13NO2S |
|---|---|
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
methyl 3-amino-1-methylsulfanylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H13NO2S/c1-10-6(9)7(11-2)3-5(8)4-7/h5H,3-4,8H2,1-2H3 |
Clé InChI |
FQWRLRFNRYRTFI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC(C1)N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)











![6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)

